4-Chloro-3-(2-methylphenyl)benzoic acid
Description
4-Chloro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2. It is a white or off-white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and its role in the synthesis of other complex molecules.
Properties
IUPAC Name |
4-chloro-3-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGJWYGJMXLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680868 | |
| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-09-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methyl groups on the benzene ring.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
4-Chloro-3-(2-methylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
- 2-Methylbenzoic acid
Uniqueness
4-Chloro-3-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Biological Activity
4-Chloro-3-(2-methylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article reviews its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzoic acid core with a chlorine atom and a methyl-substituted phenyl group. This configuration is significant in determining its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals.
- Cytotoxic Effects : Studies indicate potential cytotoxicity against cancer cell lines.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme, which are crucial in various physiological processes .
- Induction of Proteasomal Activity : Research indicates that it may enhance proteasomal activity, promoting protein degradation pathways that are essential for cellular homeostasis .
- Modulation of Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and apoptosis.
1. Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzoic acid derivatives found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., Hep-G2, A2058). The results indicated that at concentrations of 5 µM, the compound significantly inhibited cell growth without causing substantial cytotoxicity to normal fibroblasts.
| Cell Line | Cell Growth Inhibition (%) at 5 µM |
|---|---|
| Hep-G2 | 47 ± 3.5 |
| A2058 | 52 ± 4.0 |
| CCD25sk (normal) | 10 ± 1.5 |
3. Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its potential as an antioxidant agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
